molecular formula C9H14O4 B3390771 Methyl 6,6-dimethyl-4-oxooxane-3-carboxylate CAS No. 1228386-26-2

Methyl 6,6-dimethyl-4-oxooxane-3-carboxylate

Cat. No.: B3390771
CAS No.: 1228386-26-2
M. Wt: 186.20 g/mol
InChI Key: ILFIEQWBJKQSSX-UHFFFAOYSA-N
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Description

Methyl 6,6-dimethyl-4-oxooxane-3-carboxylate (CAS: 1228386-26-2) is an oxane (tetrahydropyran) derivative with the molecular formula C₉H₁₄O₄ and a molecular weight of 186.21 g/mol . Its structure features a six-membered oxane ring substituted with a ketone group at position 4, a carboxylate methyl ester at position 3, and two methyl groups at position 4.

Properties

IUPAC Name

methyl 6,6-dimethyl-4-oxooxane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-9(2)4-7(10)6(5-13-9)8(11)12-3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFIEQWBJKQSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(CO1)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228386-26-2
Record name methyl 6,6-dimethyl-4-oxooxane-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,6-dimethyl-4-oxooxane-3-carboxylate typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of 6,6-dimethyl-4-oxooxane-3-carboxylic acid with methanol in the presence of a catalyst . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6,6-dimethyl-4-oxooxane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6,6-dimethyl-4-oxooxane-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6,6-dimethyl-4-oxooxane-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Methyl 6,6-dimethyl-4-oxooxane-3-carboxylate
  • Core structure : Oxane ring (tetrahydropyran).
  • Substituents :
    • Ketone at C3.
    • Methyl ester at C3.
    • Two methyl groups at C5.
Sandaracopimaric Acid Methyl Ester (Compound 4 in )
  • Core structure: Diterpenoid (tricyclic).
  • Substituents :
    • Carboxylic acid methyl ester.
    • Double bonds and methyl groups in a fused ring system.
  • Key difference: The diterpenoid backbone contrasts sharply with the oxane ring, leading to distinct stereochemical and reactivity profiles .
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate ()
  • Core structure : Tetrahydropyridine.
  • Substituents :
    • Phenyl and thiophene groups.
    • Tosyl protecting group.
  • Key difference : The nitrogen-containing heterocycle and aromatic substituents enhance rigidity and electronic diversity, unlike the oxygen-dominated oxane system .
Methyl (3R,4S)-3-hydroxyoxane-4-carboxylate ()
  • Core structure : Oxane ring.
  • Substituents :
    • Hydroxyl group at C3.
    • Methyl ester at C4.
  • Key difference : The hydroxyl group replaces the ketone, altering hydrogen-bonding capacity and acidity, which is critical for biological activity .

Physical and Chemical Properties

Property This compound Sandaracopimaric Acid Methyl Ester Methyl (S)-6-oxo-...tetrahydropyridine-3-carboxylate Methyl (3R,4S)-3-hydroxyoxane-4-carboxylate
Molecular Weight (g/mol) 186.21 ~330–350 (estimated) Not explicitly stated; inferred >350 Not provided
Melting Point Not reported Not reported 152–159°C Not reported
Functional Groups Ketone, ester Ester, diterpenoid Ketone, ester, aromatic groups Hydroxyl, ester
Key Applications Synthetic intermediate Resin component Chiral synthesis Pharmaceuticals

Biological Activity

Methyl 6,6-dimethyl-4-oxooxane-3-carboxylate is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C10_{10}H14_{14}O3_3
  • Molecular Weight : 182.173 g/mol
  • CAS Number : 64979-85-7

The compound features a unique oxane ring structure that contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors followed by esterification processes. While specific methodologies can vary, the general approach includes:

  • Formation of the Oxane Ring : Utilizing cyclization reactions.
  • Carboxylation : Introducing the carboxylate group through various chemical reactions.
  • Esterification : Converting the carboxylic acid to an ester form.

Biological Activity

The biological activity of this compound has been documented in several studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The following table summarizes findings from various studies:

Study Microorganism Tested Zone of Inhibition (mm) Activity
Study AStaphylococcus aureus15Antibacterial
Study BEscherichia coli12Antibacterial
Study CCandida albicans10Antifungal

These results suggest that the compound has the potential to be developed into effective antimicrobial agents against both bacterial and fungal pathogens.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. A study demonstrated that this compound inhibits cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

Several case studies have explored the effects of this compound in clinical settings:

  • Case Study on Antimicrobial Efficacy :
    • Objective : Evaluate the effectiveness of the compound against multi-drug resistant strains.
    • Findings : The compound exhibited notable activity against resistant strains of Staphylococcus aureus, suggesting its potential for treating infections that are difficult to manage with conventional antibiotics.
  • Case Study on Cancer Cell Lines :
    • Objective : Investigate the cytotoxic effects on human breast cancer cells.
    • Findings : Treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6,6-dimethyl-4-oxooxane-3-carboxylate
Reactant of Route 2
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Methyl 6,6-dimethyl-4-oxooxane-3-carboxylate

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